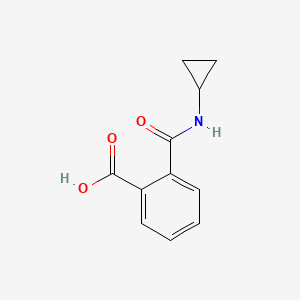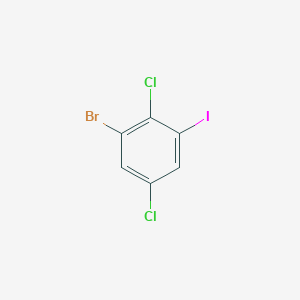
1-Bromo-2,5-dichloro-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,5-dichloro-3-iodobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with bromine, chlorine, and iodine atoms at the 1, 2, 5, and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dichloro-3-iodobenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): Starting with benzene, the compound undergoes sequential halogenation reactions to introduce bromine, chlorine, and iodine atoms onto the benzene ring.
Sandmeyer Reaction:
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring precise control over reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,5-dichloro-3-iodobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium amide (NaNH₂) and strong bases are employed.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives and ketones.
Reduction Products: Less halogenated benzene derivatives.
Substitution Products: Amines, alcohols, and other functionalized benzene derivatives.
Scientific Research Applications
1-Bromo-2,5-dichloro-3-iodobenzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-2,5-dichloro-3-iodobenzene exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing biological processes. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparison with Similar Compounds
1-Bromo-2,5-dichloro-3-iodobenzene is unique due to its specific halogenation pattern. Similar compounds include:
1-Bromo-2,4-dichlorobenzene: Similar structure but with different positions of chlorine atoms.
1-Bromo-3,5-dichlorobenzene: Another isomer with chlorine atoms at different positions.
1-Bromo-2,4,6-trichlorobenzene: A compound with an additional chlorine atom.
Properties
Molecular Formula |
C6H2BrCl2I |
|---|---|
Molecular Weight |
351.79 g/mol |
IUPAC Name |
1-bromo-2,5-dichloro-3-iodobenzene |
InChI |
InChI=1S/C6H2BrCl2I/c7-4-1-3(8)2-5(10)6(4)9/h1-2H |
InChI Key |
MOJKXTVPBWPUNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15362956.png)
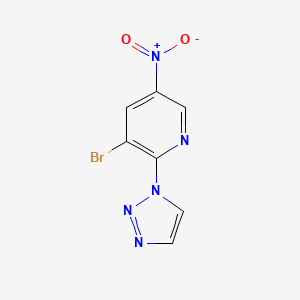
![[(3aR,4S,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15362971.png)
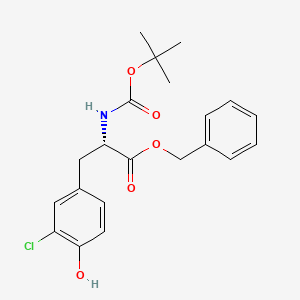
![tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate](/img/structure/B15362977.png)
![2-[4-(Trideuteriomethoxymethyl)norbornan-1-yl]ethanol](/img/structure/B15362980.png)
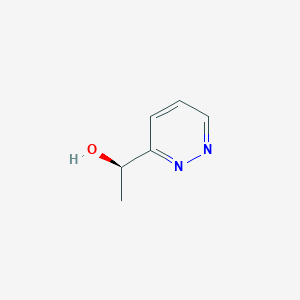
![6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B15362995.png)
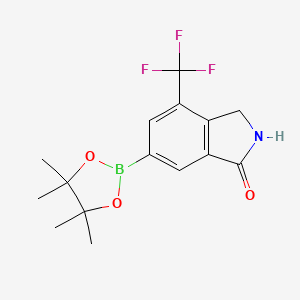
![N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester](/img/structure/B15363027.png)
![2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one](/img/structure/B15363031.png)


